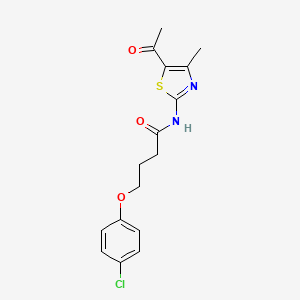![molecular formula C18H17F3INO B4648764 4-tert-butyl-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4648764.png)
4-tert-butyl-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide
Overview
Description
4-tert-butyl-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide involves the binding of the compound to the active site of HDAC6 and HDAC8. This binding inhibits the activity of these enzymes, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide are still being investigated. However, studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. Additionally, this compound has been shown to have anti-inflammatory effects in certain cell types.
Advantages and Limitations for Lab Experiments
One advantage of using 4-tert-butyl-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide in lab experiments is its specificity for HDAC6 and HDAC8. This allows researchers to investigate the downstream effects of inhibiting these enzymes without affecting other cellular processes. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in experiments.
Future Directions
There are several future directions for research on 4-tert-butyl-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide. One potential area of investigation is the development of more potent and selective inhibitors of HDAC6 and HDAC8. Additionally, this compound could be studied for its potential applications in other disease states, such as neurodegenerative diseases. Finally, the use of this compound in combination with other drugs could be explored as a potential treatment strategy for various diseases.
Scientific Research Applications
4-tert-butyl-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide has been studied for its potential applications in scientific research. Specifically, this compound has been investigated for its ability to inhibit the activity of certain enzymes, including HDAC6 and HDAC8. These enzymes are involved in a range of cellular processes, and their inhibition has been linked to various disease states, including cancer.
properties
IUPAC Name |
4-tert-butyl-N-[4-iodo-2-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3INO/c1-17(2,3)12-6-4-11(5-7-12)16(24)23-15-9-8-13(22)10-14(15)18(19,20)21/h4-10H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKRMPPKVGSNMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-fluorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4648685.png)
![N-(3-methoxypropyl)-2-[2-methyl-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4648692.png)
![1-[(4-ethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4648699.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)-2-propanamine](/img/structure/B4648725.png)
![4-ethyl-3-[(4-fluorobenzyl)thio]-5-(2-methyl-3-furyl)-4H-1,2,4-triazole](/img/structure/B4648729.png)
![6,6-dimethyl-2-[(3-phenyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4648737.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-bromo-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4648744.png)
![2-(4-fluorophenyl)-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4648752.png)
![5-(4-tert-butylbenzylidene)-2-[4-(4-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4648770.png)
![5-bromo-N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4648778.png)

![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4648798.png)
![2-{4-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B4648800.png)
